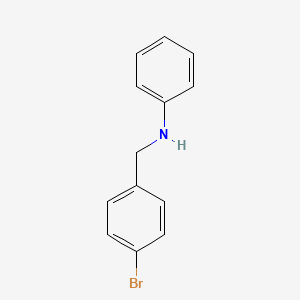

N-(4-Bromobenzyl)aniline

Description

The exact mass of the compound this compound is 261.01531 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSVSYSCODIMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundation: N Substituted Anilines and Benzylamines in Organic Synthesis

N-substituted anilines and benzylamines are fundamental structural motifs in a vast number of organic compounds. Their prevalence stems from their roles as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

N-substituted anilines are widely recognized for their presence in a multitude of biologically active compounds and are pivotal in the development of diverse synthetic procedures. researchgate.net The synthesis of these anilines can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the reduction of nitroarenes. nih.gov The development of efficient and selective methods for their synthesis remains a significant goal in organic chemistry. thieme.de

Similarly, benzylamines are key structural units in many pharmaceuticals and natural products. The development of novel synthetic routes to access structurally diverse benzylamines is an active area of research. Recent advancements include catalyst- and additive-free methods for the synthesis of 2-benzyl N-substituted anilines, highlighting the ongoing efforts to develop milder and more efficient transformations. nih.govresearchgate.net

A Strategic Intermediate: N 4 Bromobenzyl Aniline in Modern Chemical Transformations

N-(4-Bromobenzyl)aniline serves as a highly strategic intermediate in contemporary organic synthesis. Its structure incorporates a reactive bromine atom on the benzyl (B1604629) ring and a nucleophilic secondary amine, providing two distinct points for chemical modification. This dual reactivity allows for its participation in a wide range of chemical transformations, making it a valuable precursor for complex molecular architectures.

The bromine atom on the phenyl ring makes this compound an ideal substrate for various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, the bromine atom can be readily displaced or coupled using palladium, copper, or other transition metal catalysts. This functionality is crucial for the construction of more elaborate molecular frameworks.

Furthermore, the aniline (B41778) moiety can undergo a variety of reactions. The nitrogen atom can act as a nucleophile in substitution and addition reactions. It can also be a directing group in C-H activation/functionalization reactions, enabling the selective modification of the aniline ring.

A notable application of this compound is in the synthesis of heterocyclic compounds. Through intramolecular cyclization reactions, often facilitated by a catalyst, the aniline and benzyl moieties can be joined to form nitrogen-containing heterocycles. These ring systems are prevalent in many biologically active molecules. For example, research has shown the use of related bromoaniline derivatives in the synthesis of quinolines and other heterocyclic systems. acs.orgsemanticscholar.org

The utility of this compound as an intermediate is further demonstrated by its use in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. This compound can serve as a key building block in such reactions to generate diverse molecular scaffolds. nih.gov

Future Directions: Emerging Research on N 4 Bromobenzyl Aniline Derivatives

Classical and Evolving Reductive Amination Protocols for N-Benzyl Anilines

Reductive amination stands as a cornerstone for the synthesis of N-benzyl anilines, including this compound. This method typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. The process can be performed in a stepwise manner or as a one-pot reaction, the latter being more efficient. For this compound, this involves the reaction of 4-bromobenzaldehyde (B125591) with aniline.

Optimization of Condensation and Reduction Stages

The efficiency of reductive amination hinges on the optimization of both the initial condensation to form the imine and the subsequent reduction. The formation of the N-benzylidene-aniline intermediate from 4-bromobenzaldehyde and aniline is a reversible reaction. To drive the equilibrium towards the imine, dehydrating agents or azeotropic removal of water are often employed.

The reduction of the imine can be achieved with various reducing agents. While classical methods might use reagents like sodium borohydride (B1222165) (NaBH₄), the choice of reductant is crucial to avoid side reactions, such as the reduction of the starting aldehyde. The reaction conditions, including solvent, temperature, and pH, play a significant role in maximizing the yield and purity of the desired this compound. For instance, a study demonstrated the synthesis of this compound from 4-bromobenzaldehyde and aniline with a reported yield of 76%. rsc.org

Application of Modern Catalytic Reducing Agents

Modern advancements in reductive amination have introduced milder and more selective reducing agents. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a favored reagent as it is less basic and more tolerant of acidic conditions that can favor imine formation. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org

Another notable development is the use of catalytic systems. For instance, a system comprising NaBH₄ and gallium(III) hydroxide, Ga(OH)₃, in acetonitrile (B52724) has been shown to be highly efficient for the reductive amination of various aldehydes and anilines, affording excellent yields. orientjchem.org In a specific example, the reaction of 4-bromobenzaldehyde and aniline using this system resulted in a 94% yield of this compound in just 15 minutes at room temperature. orientjchem.org Similarly, a combination of NaBH₄ and a cation exchange resin like DOWEX(R)50WX8 in THF has also been successfully employed, yielding this compound in 88% yield. researchgate.net These catalytic approaches often offer advantages in terms of reaction times, yields, and milder conditions.

Organocatalytic methods are also emerging. For example, reductive amination of aldehydes has been achieved using 2-propanol as the reducing agent in the presence of an organocatalyst, providing a metal-free alternative. acs.org These evolving protocols highlight a continuous effort to enhance the efficiency, selectivity, and environmental friendliness of N-benzyl aniline synthesis.

Palladium-Catalyzed Cross-Coupling Strategies for Bromobenzyl Amine Scaffold Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering powerful alternatives for constructing the this compound scaffold.

Buchwald-Hartwig Amination Approaches for Ar-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgrsc.org This reaction offers a direct route to this compound by coupling aniline with a 4-bromobenzyl halide. The reaction's success relies on a combination of a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with sterically hindered and electron-rich phosphines often providing the best results. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

Suzuki-Miyaura and Negishi Couplings for Aryl-Bromide Functionalization (Precursor or Post-Synthesis)

The Suzuki-Miyaura and Negishi coupling reactions are powerful tools for forming C-C bonds and can be strategically employed in the synthesis of this compound analogues. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.org This can be used to modify the this compound scaffold. For example, the bromine atom on the benzyl (B1604629) ring of this compound can be replaced with various aryl or alkyl groups by coupling with the corresponding boronic acid. This post-synthesis functionalization allows for the creation of a diverse library of analogues. Alternatively, a precursor like 4-bromobenzyl alcohol could be subjected to a Suzuki-Miyaura coupling to introduce a desired substituent before the amination step. Recent advancements have even demonstrated the coupling of unprotected ortho-bromoanilines with various boronic esters, highlighting the robustness of this method. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, also catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Negishi coupling can be used to functionalize the 4-bromo position of the benzyl group in this compound or its precursors. Organozinc reagents are known for their high reactivity and functional group tolerance. uh.edu The choice between Suzuki-Miyaura and Negishi couplings often depends on the specific substrates and desired functional group compatibility.

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming for more sustainable and environmentally benign processes. sci-hub.st In the context of this compound synthesis, this translates to the use of safer solvents, reusable catalysts, and more atom-economical reactions.

One area of focus is the development of catalytic systems that operate under milder conditions and in greener solvents, such as water or ethanol. For instance, a greener approach to the synthesis of 4-bromoacetanilide, a related compound, involves the use of a ceric ammonium (B1175870) nitrate-KBr combination in an ethanolic-aqueous medium for bromination, avoiding the use of elemental bromine. sci-hub.st

Catalytic transfer hydrogenation is another green approach, where a safe source of hydrogen, such as isopropanol (B130326) or formic acid, is used in place of high-pressure hydrogen gas. uni-rostock.de These methods often employ heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the process.

The development of one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing waste and improving efficiency. nih.gov For example, the one-pot reductive amination of nitroarenes with aldehydes to form N-substituted anilines is a highly attractive and atom-economical process. nih.govencyclopedia.pub

Recent research has also explored the use of N-heterocyclic carbene (NHC)-stabilized iridium and ruthenium complexes for the N-alkylation of amines with alcohols, representing a move towards more efficient and selective catalytic systems. acs.orgrsc.org These novel approaches underscore the ongoing efforts to develop more sustainable and efficient routes for the synthesis of this compound and its derivatives.

Main-Group Metal Catalysis in Imine Hydrogenation and Amination

The catalytic hydrogenation of imines, which are typically formed from the condensation of an amine and a carbonyl compound, is a highly effective method for producing secondary amines like this compound. nih.gov While transition metals have historically dominated this field, recent advancements have highlighted the potential of main-group metals (e.g., Li, Mg, Ca, Al) as cost-effective and less toxic alternatives. nih.gov

The reductive amination process involves the in-situ formation of an imine from an aldehyde or ketone and a primary amine, followed by its reduction to the corresponding secondary amine. nih.gov This approach offers high atom economy and control over selectivity. organic-chemistry.org

Magnesium Catalysis: New magnesium pincer complexes have been developed that are highly effective for the homogeneous catalytic hydrogenation of both aldimines and ketimines, yielding secondary amines in excellent yields. nih.gov These catalysts operate through a metal-ligand cooperation (MLC) mechanism, which facilitates the activation of hydrogen gas. nih.gov For instance, a variety of N-aryl arylaldimines have been successfully hydrogenated to their corresponding secondary amines with yields ranging from 86% to over 99%. nih.gov The steric hindrance on the N-aryl group can influence the reaction yield; for example, an ortho-substituted N-aryl group resulted in a slightly lower yield (87%) compared to para-substituted analogues. nih.gov The hydrogenation of N-aryl-substituted ketimines has also been achieved, though it can be more challenging and may require higher catalyst loading and temperatures. acs.org

Lithium and Other Alkali/Alkaline Earth Metal Catalysis: Commercially available lithium aluminium hydride (LiAlH₄) can be used in catalytic amounts for the hydrogenation of imines. researchgate.netresearchgate.net The mechanism is believed to be heterobimetallic, involving cooperation between lithium and aluminum. researchgate.net This catalytic system is effective, though imines with N-aryl substituents, such as the precursor to this compound, tend to react more slowly than those with N-alkyl substituents. researchgate.net DFT studies suggest the most probable catalyst is an in-situ generated species, LiAlH₂[N(tBu)CH₂Ph]₂, and that the rate-determining step is the hydrogenolysis of a subsequent intermediate. researchgate.netresearchgate.net

Catalysts based on other main-group metals like potassium, calcium, and strontium have also shown efficacy in the reduction of imines using phenylsilane (B129415) as the reducing agent. researchgate.net The catalytic activity generally increases with the size of the metal, following the trend K < Ca < Sr < Ba. researchgate.net These systems can reduce various aldimines at mild temperatures (25–60 °C) with catalyst loadings as low as 2.5 mol%. researchgate.net

Table 1: Performance of Main-Group Metal Catalysts in Imine Reduction This table is a representative summary based on data for analogous reactions, as specific data for this compound was not available in the provided sources.

| Catalyst System | Substrate Type | Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Mg-pincer complex | N-aryl arylaldimine | H₂ | - | 86% to >99% | nih.gov |

| LiAlH₄ (catalytic) | N-aryl imine | H₂ | 85 °C, ≥ 1 bar | Slower conversion | researchgate.net |

| (DMAT)₂Ca·(THF)₂ | Aldimine | PhSiH₃ | 25-60 °C | Good | researchgate.net |

| (DMAT)₂Sr·(THF)₂ | Aldimine | PhSiH₃ | 25-60 °C | Good | researchgate.net |

Sustainable Synthesis Routes and Solvent Systems

Green chemistry principles are increasingly influencing the development of synthetic methodologies, aiming to reduce waste and utilize more environmentally benign substances. For the synthesis of this compound and its analogues, this translates to exploring alternative solvents and catalyst-free systems.

Deep Eutectic Solvents (DESs): A novel and sustainable approach for the N-alkylation of anilines involves the use of deep eutectic solvents (DESs). chemrxiv.org DESs are mixtures of hydrogen-bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. csic.es They are considered greener alternatives to traditional ionic liquids due to their biodegradability, low cost, and ease of preparation. csic.es A simple mixture of choline (B1196258) chloride (ChCl) and lactic acid has been shown to be an excellent medium for the allylic alkylation of anilines at room temperature, proceeding without the need for a metal catalyst. chemrxiv.orgrsc.org This method represents a significant improvement over procedures that require high temperatures or metal catalysts. rsc.org The reaction is believed to proceed via an Sₙ1-type mechanism. chemrxiv.org While demonstrated for allylic alcohols, this principle of using DESs as both a sustainable solvent and catalyst offers a promising avenue for other alkylation reactions.

Alternative Green Solvents and Conditions: The search for sustainable synthesis routes has also explored other solvent systems. For instance, visible-light-induced N-alkylation of anilines has been successfully carried out in hexane, avoiding the need for metals, bases, or ligands. rsc.org Water is another highly attractive green solvent; a catalyst-free and scalable synthesis of N-substituted ureas, a related class of compounds, has been demonstrated in water. rsc.org The "hydrogen borrowing" methodology, where an alcohol is used as an alkylating agent, is an inherently green process as it produces only water as a byproduct. researchgate.net This method can be performed with various catalysts and is a highly atom-economic transformation. researchgate.net

Table 2: Green Solvents in N-Alkylation and Related Reactions

| Reaction Type | Solvent System | Key Features | Source |

|---|---|---|---|

| Allylic Alkylation of Anilines | Deep Eutectic Solvent (ChCl/Lactic Acid) | Metal-free, room temperature, high yields | chemrxiv.orgrsc.org |

| N-Alkylation of Anilines | Hexane | Visible-light induced, metal-free, base-free | rsc.org |

| N-Alkylation of Amines | Solvent-free / Various | "Hydrogen borrowing" from alcohols, produces only water | researchgate.net |

| Synthesis of N-Substituted Ureas | Water | Catalyst-free, scalable, simple workup | rsc.org |

Reactivity of the Aryl Bromide Moiety in Functionalization Reactions

The carbon-bromine bond on the benzyl ring is a key site for functionalization. Its reactivity is central to building more complex molecular architectures from the this compound scaffold. Two primary classes of reactions exploit this feature: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. Unlike aliphatic SN2 reactions, a direct backside attack is impossible due to the steric hindrance of the aromatic ring. chemistrysteps.com Instead, SNAr reactions on aryl halides typically proceed via one of two main mechanisms: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. chemistrysteps.comyoutube.com

For this compound, the addition-elimination pathway is the most probable. This mechanism is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (bromine), which stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org The reaction initiates with the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the ring's aromaticity. chemistrysteps.com

The alternative benzyne (B1209423) mechanism involves an initial elimination of HBr using a very strong base (like NaNH2), forming a highly reactive benzyne intermediate. chemistrysteps.comyoutube.com This is less likely for this compound under standard SNAr conditions as it does not possess strong activating groups and the conditions are typically less harsh. youtube.com

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methods for C-C and C-heteroatom bond formation, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents.

The general catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide; electron-poor aryl halides tend to react faster. vu.nl

Transmetalation : In the Suzuki reaction, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step requires the presence of a base (like K₃PO₄ or Na₂CO₃) to activate the organoboron species. mdpi.combeilstein-journals.org

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. vu.nl

Research has demonstrated the successful application of Suzuki coupling to similar bromo-aniline derivatives. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline undergoes Suzuki coupling with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ base to yield mono- and disubstituted products. mdpi.comresearchgate.net This highlights the feasibility of selectively functionalizing the C-Br bond in this compound.

| Substrate | Coupling Partner | Catalyst | Base | Temperature | Yield |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 90 °C | 31-46% |

Transformations Involving the Secondary Amine Functionality

The secondary amine group (-NH-) is a nucleophilic and basic center, offering a complementary site for chemical modification through alkylation, acylation, oxidation, and reduction reactions.

Alkylation and Acylation Reaction Mechanisms

The lone pair of electrons on the nitrogen atom of the secondary amine makes it susceptible to electrophilic attack.

N-Alkylation involves the formation of a new C-N bond, converting the secondary amine into a tertiary amine. This can be achieved using alkyl halides via a standard nucleophilic substitution mechanism. A more modern and atom-economical approach is the "hydrogen borrowing" or "acceptorless dehydrogenation" mechanism, using alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ru or Ir complexes). nih.govorganic-chemistry.org The mechanism proceeds through:

Oxidation of the alcohol to an aldehyde by the metal catalyst.

Condensation of the in situ-generated aldehyde with the secondary amine to form an iminium ion.

Reduction of the iminium ion by the metal hydride species (formed in the first step) to yield the tertiary amine product.

This compound itself can be synthesized via the N-alkylation of aniline with 4-bromobenzyl alcohol, demonstrating the viability of this pathway. nih.govacs.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. mdpi.com The mechanism is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the N-acylated product. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). lkouniv.ac.in Acylation is often used to protect the amine functionality or to modulate its electronic properties, as the resulting amide group is significantly less basic and nucleophilic. lkouniv.ac.in

Advanced Oxidation and Reduction Pathways of the Amine

The nitrogen center of this compound can undergo both oxidation and reduction, leading to various derivatives.

Oxidation : The oxidation of secondary amines can proceed through several pathways depending on the oxidant used. A one-electron oxidation can generate a radical cation. mdpi.com Subsequent deprotonation can lead to an α-amino radical, which can be further oxidized to an iminium ion. mdpi.com Iminium ions are electrophilic and can react with nucleophiles or be hydrolyzed to a ketone/aldehyde and a primary amine. mdpi.com With specific oxidizing agents like hydrogen peroxide or peroxy acids, secondary amines can be oxidized to hydroxylamines or nitroxide radicals. lkouniv.ac.in The use of catalysts like tris(4-bromophenyl)amine (B153671) can facilitate electrochemical oxidation processes. mdpi.com

Reduction : While the secondary amine itself is in a reduced state, reactions involving the broader molecule can be considered. For instance, catalytic hydrogenation could potentially lead to the reduction of the aromatic rings under harsh conditions, though this is less common. More relevant is the reduction of derivatives formed from the amine. For example, if the amine is first oxidized to an iminium ion or acylated to an amide, these functionalities can then be reduced. Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Intramolecular Rearrangements and Cyclization Mechanisms

The dual functionality of this compound and its derivatives makes them ideal precursors for intramolecular reactions to construct complex heterocyclic systems.

One key transformation is intramolecular cyclization. For example, studies on N-(2-bromobenzyl)anilines have shown their utility in synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.comresearchgate.net This process involves a sequence where the aryl bromide is first converted, for instance, via a Suzuki coupling with an appropriate vinylboronate ester. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization. The mechanism involves protonation of the newly introduced group (e.g., an ethoxyvinyl moiety), followed by an intramolecular electrophilic attack by the resulting carbocation onto the aniline ring (intramolecular Friedel-Crafts type reaction) or nucleophilic attack of the amine onto the activated group to form the new heterocyclic ring. thieme-connect.com

| Step | Reaction Type | Reagents | Mechanism Detail |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | (E)-2-ethoxyvinylboronic acid pinacol (B44631) ester, Pd(PPh₃)₄, Cs₂CO₃ | Introduction of a C2 unit for cyclization. |

| 2 | Cyclization/Reductive Amination | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) | Intramolecular cyclization onto the amine followed by reduction. |

Furthermore, related N-aryl systems can undergo rearrangements like the Truce-Smiles rearrangement. This involves an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom (like sulfur or oxygen) to a carbanion. cdnsciencepub.com While not directly applicable to the this compound structure itself, derivatives where the amine is part of a larger, suitable framework could potentially undergo such rearrangements, often triggered by a strong base to generate the required nucleophilic center. cdnsciencepub.com Cyclization cascades involving N-amidyl radicals generated from N-acyl-N-aryl precursors have also been reported, leading to highly functionalized heterocyclic scaffolds. acs.org

Aza-Wittig Type Rearrangements and Analogous Transformations

The aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from carbonyl compounds and iminophosphoranes. The general mechanism is analogous to the standard Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl group to form a four-membered oxazaphosphetane intermediate, which then collapses to yield an imine and a phosphine oxide. wikipedia.orgchem-station.commdpi.com

While specific studies detailing an aza-Wittig reaction starting directly with a pre-formed iminophosphorane derived from this compound are not prevalent in the literature, the principles of this transformation can be applied. An indirect aza-Wittig reaction pathway has been demonstrated for the conversion of alcohols to N-alkyl anilines. researchgate.net In such a process, an iridium catalyst facilitates the oxidation of an alcohol to an aldehyde in situ. This aldehyde can then react with an iminophosphorane, generated from an azide, to form an imine, which is subsequently reduced to the corresponding amine under the reaction conditions. researchgate.net

The mechanism of the aza-Wittig reaction itself proceeds through a [2+2] cycloaddition between the iminophosphorane and the carbonyl compound, forming the transient oxazaphosphetane intermediate. mdpi.com This is followed by a cycloreversion to give the thermodynamically stable imine and triphenylphosphine (B44618) oxide. Theoretical studies using Density Functional Theory (DFT) have supported this [2+2] cycloaddition-cycloreversion mechanism. mdpi.com

Formation of Nitrogen-Containing Heterocyclic Systems

This compound and its structural analogs are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic systems. The intramolecular cyclization of derivatives of N-benzylanilines is a common strategy to construct these frameworks.

One approach involves the ring-opening cyclization (ROC) of activated aziridines with N-benzylanilines. A metal-free, photocatalyzed method has been developed for the synthesis of substituted imidazolidines from N-benzylanilines and N-tosylaziridines. researchgate.net The proposed mechanism involves a photo-oxidative C-H activation of the N-benzylaniline.

Copper-catalyzed intramolecular C-H amination is another powerful method for synthesizing N-heterocycles. dovepress.com For instance, benzimidazoles can be synthesized from amidines via a copper-catalyzed intramolecular C-H amination reaction. Although the exact mechanism can be complex and substrate-dependent, it often involves the formation of a copper-nitrene or a related high-valent copper-nitrogen species that facilitates the C-N bond formation. dovepress.com

Elucidation of Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states.

Eyring Analysis and Determination of Activation Parameters

For the oxidation of substituted benzylamines by various reagents, activation parameters have been determined. These studies often reveal important details about the transition state. For example, negative entropies of activation are typically indicative of a more ordered transition state compared to the reactants, which is common in bimolecular reactions.

Below is a table of activation parameters for the oxidation of benzylamine (B48309) by different oxidizing agents, which can serve as a model for understanding the potential thermodynamics of similar reactions involving this compound.

Table 1: Activation Parameters for the Oxidation of Benzylamine

| Oxidizing Agent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide | 48.5 | -95 | 76.8 | rsc.org |

| Cetyltrimethylammonium Permanganate (B83412) | 39.2 | -118 | 74.4 | ias.ac.in |

| Benzyltrimethylammonium Tribromide | 45.1 | -103 | 75.8 | niscpr.res.in |

These data illustrate how the nature of the reactant and the reaction conditions influence the activation barriers. For instance, the oxidation of N-benzylanilines to benzylideneanilines in alkaline methanol (B129727) has been studied kinetically, showing a dependence on the concentration of the hypohalite species and providing Hammett correlations that indicate the electronic effects of substituents on the reaction rate. rsc.org Specifically, electron-donating groups on the aniline ring accelerate the reaction, while electron-withdrawing groups on the benzyl ring also increase the rate, suggesting a complex interplay of electronic factors in the transition state. rsc.org

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Scrambling for H2 Activation Mechanisms)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. Deuterium labeling, in particular, is frequently used to probe C-H bond activation steps and to distinguish between different mechanistic pathways.

In the context of reactions involving N-benzylaniline analogs, deuterium labeling has been instrumental. For example, in the N-alkylation of aniline with benzyl alcohol catalyzed by a hafnium-based metal-organic framework, isotopic labeling studies demonstrated that the reaction proceeds via a "borrowing hydrogen" mechanism. core.ac.uk This involves the temporary transfer of hydrogen from the alcohol to the catalyst, forming a metal-hydride species.

Deuterium scrambling is another key indicator of certain mechanistic features. The observation of deuterium scrambling during the reduction of some imines with Shvo's catalyst provided evidence for a change in the rate-limiting step of the reaction, from a concerted hydrogen transfer to a reversible hydrogen transfer followed by rate-limiting amine coordination. acs.org Similarly, in a non-metal-mediated N-alkylation of amines with alcohols, proton-deuterium scrambling was observed, supporting a borrowing hydrogen-type mechanism. rsc.org

Kinetic isotope effect (KIE) studies, often conducted in conjunction with deuterium labeling, can quantify the involvement of C-H bond cleavage in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is strong evidence for the cleavage of a C-H bond in the slowest step of the reaction. Such effects have been observed in the oxidation of deuterated benzylamines. ias.ac.inniscpr.res.in For example, the oxidation of [1,1-²H₂]benzylamine by cetyltrimethylammonium permanganate exhibited a substantial primary kinetic isotope effect of kH/kD = 5.77 at 293 K. ias.ac.in

While direct isotopic labeling studies on this compound are not extensively documented, the principles and findings from these analogous systems provide a robust framework for predicting and understanding its mechanistic behavior in similar transformations.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy provides detailed information about the molecular structure of N-(4-Bromobenzyl)aniline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While one-dimensional NMR spectra offer initial insights, multidimensional techniques are required for unambiguous assignment and complete structural elucidation.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments are fundamental in piecing together the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, this would reveal correlations between the vicinal protons within the aniline (B41778) and the 4-bromobenzyl aromatic rings, confirming their respective spin systems. It would also show a correlation between the benzylic methylene (B1212753) protons (CH₂) and the secondary amine proton (NH), provided the NH proton is not undergoing rapid exchange.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This technique is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For this compound, each aromatic CH group and the benzylic CH₂ group would produce a distinct cross-peak, definitively linking the proton and carbon chemical shifts for each pair.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. In this compound, NOESY could reveal correlations between the benzylic protons and the ortho-protons of the aniline ring, providing insights into the preferred rotational conformation around the C-N bond.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate how these techniques would be applied for structural confirmation.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Aniline ortho-H | Aniline meta-H | Aniline ortho-C | Aniline meta-C, Aniline ipso-C |

| Aniline meta-H | Aniline ortho-H, Aniline para-H | Aniline meta-C | Aniline ortho-C, Aniline ipso-C, Aniline para-C |

| Aniline para-H | Aniline meta-H | Aniline para-C | Aniline meta-C |

| Benzyl (B1604629) CH₂ | NH | Benzyl CH₂-C | Aniline ipso-C, Bromobenzyl ipso-C, Bromobenzyl ortho-C |

| Bromobenzyl ortho-H | Bromobenzyl meta-H | Bromobenzyl ortho-C | Bromobenzyl ipso-C, Bromobenzyl meta-C, Benzyl CH₂-C |

| Bromobenzyl meta-H | Bromobenzyl ortho-H | Bromobenzyl meta-C | Bromobenzyl ortho-C, Bromobenzyl C-Br |

| NH | Benzyl CH₂ | - | Aniline ipso-C, Benzyl CH₂-C |

Note: This table is illustrative and based on established principles of NMR spectroscopy. Actual chemical shifts and the presence of specific correlations would need to be determined experimentally.

Dynamic NMR for Conformational and Tautomeric Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study molecular processes that occur on the NMR timescale, such as bond rotation and ring inversions. For this compound, DNMR could be employed to investigate the rotational barrier around the N-CH₂ bond and the N-phenyl bond. By acquiring spectra at various temperatures, it would be possible to observe changes in the line shapes of the NMR signals. At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for non-equivalent conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. From the coalescence temperature, the activation energy (ΔG‡) for the rotational process can be calculated, providing quantitative data on the molecule's conformational flexibility. Tautomerism is not expected for this compound.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound and offers structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule or its fragments. In the context of the synthesis of this compound, for instance, via the reductive amination of 4-bromobenzaldehyde (B125591) with aniline, HRMS could be used to monitor the reaction progress. By analyzing aliquots of the reaction mixture over time, it would be possible to detect and identify the starting materials, the final product, and any key reaction intermediates (such as the corresponding imine) based on their exact masses. This provides crucial mechanistic insights into the reaction pathway.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique is instrumental in elucidating the structure of a molecule by piecing together its fragments.

For this compound (MW ≈ 261.02 g/mol for the ⁷⁹Br isotope), the protonated molecule [M+H]⁺ would be selected in the first stage. Collision-induced dissociation (CID) would then generate a series of fragment ions. A primary and highly characteristic fragmentation pathway for N-benzylanilines involves the cleavage of the benzylic C-N bond. This would be expected to produce a stable tropylium (B1234903) ion or a benzyl cation.

Key expected fragmentation patterns for this compound are outlined in the following table:

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 262.0 (for ⁷⁹Br) | 170.0 / 172.0 | C₇H₆ | 4-Bromobenzyl cation |

| 262.0 (for ⁷⁹Br) | 92.0 | C₇H₆Br | Aniline radical cation |

| 170.0 / 172.0 | 91.0 | Br | Benzyl cation/Tropylium ion |

Note: The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) for all bromine-containing fragments.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The crystal structure of 4-bromo-N-(4-bromophenyl)aniline, a structural isomer, shows a dihedral angle of 47.32° between its benzene (B151609) rings. In the solid state, this compound molecules would likely be arranged in a specific packing motif dictated by intermolecular interactions. These could include N-H···π interactions, where the amine proton interacts with the electron cloud of an aromatic ring of a neighboring molecule, as seen in N-benzylaniline. Additionally, weak C-H···π interactions and potentially bromine-bromine or bromine-π interactions could play a role in stabilizing the crystal lattice. A full X-ray diffraction analysis would provide precise data on bond lengths, bond angles, torsion angles, and the nature of these intermolecular contacts, offering a definitive picture of the molecule's solid-state conformation and packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Infrared spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). A vibration is Raman active if it causes a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectra are often complementary, with some vibrations appearing strongly in one technique and weakly or not at all in the other.

The analysis of this compound's vibrational spectra can be approached by considering the characteristic frequencies of its distinct structural components: the secondary amine group (N-H), the methylene bridge (-CH₂-), the aniline phenyl ring, and the para-substituted bromobenzyl ring.

N-H Group Vibrations: The secondary amine group is a key feature of this compound. The N-H stretching vibration (νN-H) for secondary amines typically appears as a single, weak to medium band in the 3350-3310 cm⁻¹ region. The N-H bending vibration (δN-H) is observed in the 1650-1580 cm⁻¹ range, although it can sometimes be obscured by aromatic ring vibrations. A broad, strong band corresponding to the N-H wagging (out-of-plane bending) is also expected between 910 and 665 cm⁻¹.

C-H Group Vibrations: Vibrations associated with carbon-hydrogen bonds are divided into those from the aromatic rings and the aliphatic methylene bridge.

Aromatic C-H: The stretching vibrations (νC-H) of the C-H bonds on the two phenyl rings are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. In-plane (δC-H) and out-of-plane (γC-H) bending vibrations occur at lower frequencies. The out-of-plane bends are particularly diagnostic for the substitution pattern of the rings.

Aliphatic C-H: The methylene (-CH₂-) bridge gives rise to characteristic asymmetric and symmetric stretching vibrations, which are anticipated just below 3000 cm⁻¹.

Aromatic Ring and C-N Vibrations: The carbon-carbon stretching vibrations (νC=C) within the two aromatic rings typically produce a series of bands in the 1620-1450 cm⁻¹ region. The stretching vibration of the aromatic carbon to nitrogen bond (νC-N) for aromatic amines is usually a strong band found between 1335 and 1250 cm⁻¹. The aliphatic C-N bond stretch is generally weaker and appears in the 1250-1020 cm⁻¹ range.

C-Br and Substituent-Specific Vibrations: The vibration of the carbon-bromine bond (νC-Br) is expected to appear as a strong band in the far-infrared region, typically between 690 and 515 cm⁻¹, due to the heavy mass of the bromine atom. Furthermore, the para-substitution pattern on the bromobenzyl ring gives rise to a characteristic strong out-of-plane C-H bending band in the 850-800 cm⁻¹ region.

The following tables summarize the predicted vibrational frequencies and their assignments for this compound based on established group frequencies from related molecules.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3350-3310 | Medium-Weak | N-H Stretching (νN-H) |

| 3100-3000 | Medium | Aromatic C-H Stretching (νC-H) |

| 2960-2915 | Medium | Asymmetric CH₂ Stretching (νasCH₂) |

| 2880-2840 | Medium | Symmetric CH₂ Stretching (νsCH₂) |

| 1620-1585 | Strong-Medium | Aromatic C=C Ring Stretching |

| 1520-1470 | Strong-Medium | Aromatic C=C Ring Stretching |

| 1470-1440 | Medium | CH₂ Bending / Scissoring (δCH₂) |

| 1335-1250 | Strong | Aromatic C-N Stretching (νC-N) |

| 850-800 | Strong | p-Substituted Ring C-H Out-of-Plane Bending (γC-H) |

| 760-730 | Strong | Monosubstituted Ring C-H Out-of-Plane Bending (γC-H) |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Strong | Aromatic C-H Stretching (νC-H) |

| 2960-2840 | Medium | Aliphatic C-H Stretching (νCH₂) |

| 1620-1585 | Very Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Ring Breathing (Symmetrical) |

| 1335-1250 | Medium | Aromatic C-N Stretching (νC-N) |

| 850-800 | Medium | p-Substituted Ring C-H Out-of-Plane Bending (γC-H) |

These detailed vibrational assignments, derived from both IR and Raman spectroscopic analysis, are crucial for confirming the molecular integrity and structure of this compound. The complementary nature of the two techniques ensures a comprehensive characterization of the compound's functional groups and bonding arrangements.

Theoretical and Computational Chemistry Studies of N 4 Bromobenzyl Aniline

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. Theoretical calculations can map out electron distribution and orbital energies, which are key predictors of reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aniline (B41778) derivatives, theoretical studies show that the nature and position of substituents significantly influence the energies of these frontier orbitals and, consequently, the reactivity of the molecule. thaiscience.info For N-(4-Bromobenzyl)aniline, the electron-donating aniline moiety and the electron-withdrawing bromo-substituted benzyl (B1604629) group would interact to define the specific energies and spatial distributions of the HOMO and LUMO. The HOMO is generally localized on the electron-rich aniline ring, while the LUMO may have significant contributions from the benzyl portion, particularly the C-Br bond.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative, based on typical values for similar aromatic amines, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.50 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.80 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Energy difference; indicator of chemical reactivity and stability. |

Electrostatic Potential Mapping and Charge Distribution Calculations

Electrostatic Potential (ESP) maps are valuable computational tools that illustrate the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas prone to nucleophilic attack. walisongo.ac.id

In this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons. The aromatic rings would also exhibit negative potential, characteristic of π-electron systems. In contrast, the hydrogen atom attached to the nitrogen and the area around the bromine atom would likely show a more positive electrostatic potential, identifying them as potential sites for interaction with nucleophiles. walisongo.ac.id Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing specific atomic charges that corroborate the qualitative picture given by the ESP map. walisongo.ac.id

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and reactivity. Conformational analysis involves identifying the molecule's stable geometries (conformers) and the energy barriers between them. The key flexible bonds in this compound are the C-N bonds and the C-C bond connecting the benzyl group to the aniline nitrogen. The relative orientation of the two aromatic rings is a defining structural feature. In similar diarylamine structures, a "propeller-like" conformation is often observed, where the benzene (B151609) rings are twisted out of plane with respect to the C-N-C bridge to minimize steric hindrance. nih.govresearchgate.net For a related compound, 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the benzene rings was found to be 47.32°. researchgate.netdoaj.org

Density Functional Theory (DFT) and Ab Initio Calculations of Reaction Mechanisms

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical techniques used to model chemical reactions with high accuracy. researchgate.net These methods allow for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. nih.gov

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. wikipedia.org Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of these high-energy structures. wikipedia.orglibretexts.org

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound This table presents a conceptual example of data obtained from DFT calculations for a generic reaction.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants | 0 | Starting materials (e.g., this compound + Electrophile) |

| Transition State | +85 | Highest energy point on the reaction pathway. |

| Products | -30 | Final products of the reaction. |

| Activation Energy (Ea) | +85 | Energy barrier for the forward reaction. |

| Reaction Enthalpy (ΔH) | -30 | Overall energy change of the reaction. |

Catalyst-Substrate Interaction Modeling

Many reactions involving this compound, particularly in organic synthesis, are facilitated by catalysts. For example, Suzuki or Buchwald-Hartwig coupling reactions utilize palladium complexes to form new carbon-carbon or carbon-nitrogen bonds at the bromine-substituted position. mdpi.commdpi.com

Computational modeling is instrumental in elucidating the intricate interactions between the catalyst and the substrate (this compound). aiche.org These models can simulate the entire catalytic cycle, including key steps such as oxidative addition, transmetalation, and reductive elimination. By calculating the structures and energies of the catalyst-substrate complexes and intermediates, researchers can understand the role of the catalyst in lowering the activation energy of the reaction. nih.gov This modeling can reveal details about the coordination of the aniline or the bromobenzyl moiety to the metal center, providing insights that are crucial for designing more efficient catalysts and optimizing reaction conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a powerful computational tool in modern chemistry, enabling the prediction of the reactivity of chemical compounds based on their molecular structure. These models establish a mathematical correlation between a set of calculated molecular properties, known as descriptors, and an experimentally determined reactivity parameter. For this compound and its analogs, QSRR models can provide valuable insights into how structural modifications influence chemical behavior, thereby guiding the synthesis of new molecules with desired reactivity profiles.

A hypothetical QSRR study could be conceptualized to predict the nucleophilic reactivity of a series of substituted N-benzylaniline derivatives. In such a study, the reactivity parameter could be the second-order rate constant (k) for a representative nucleophilic substitution reaction, for instance, the reaction with a standard electrophile like methyl iodide. The goal would be to build a model that can predict this rate constant based on the structural features of the aniline derivatives.

The first step in developing a QSRR model is the selection of a training set of molecules that are structurally diverse and span a wide range of reactivity. For this hypothetical study, a training set would include this compound alongside other derivatives with various substituents on both the aniline and benzyl rings. These substituents would be chosen to represent a range of electronic and steric effects.

Once the training set is defined, a variety of molecular descriptors would be calculated for each compound using computational chemistry software. These descriptors are numerical values that quantify different aspects of the molecular structure. They are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial charges on specific atoms (e.g., the nitrogen atom), and dipole moment. The energy of the HOMO is particularly relevant for nucleophilic reactions, as a higher HOMO energy generally corresponds to greater nucleophilicity.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include the total molecular volume, surface area, and specific steric parameters like those developed by Taft. These are important as bulky substituents near the reaction center can hinder the approach of the electrophile.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (log P). While often more critical in structure-activity relationships, it can also play a role in reaction kinetics, especially in biphasic reaction systems.

With the reactivity data (e.g., log k) and the calculated descriptors for the training set, a mathematical model can be constructed using statistical methods such as Multiple Linear Regression (MLR). MLR aims to find a linear relationship between the dependent variable (log k) and a combination of the most relevant independent variables (the descriptors).

A plausible QSRR model for the nucleophilic reactivity of substituted N-benzylanilines might take the form of the following equation:

log k = c₀ + c₁ (HOMO energy) + c₂ (Partial Charge on N) + c₃ (Molecular Volume)

In this equation, c₀ is a constant, and c₁, c₂, and c₃ are the regression coefficients that indicate the weight and direction of the influence of each descriptor on the reactivity. For a nucleophilic reaction, one would expect a positive coefficient for the HOMO energy (higher energy facilitates electron donation) and a negative coefficient for the partial charge on the nitrogen atom (a more negative charge indicates higher electron density). The coefficient for molecular volume would likely be negative, reflecting steric hindrance.

The performance of the QSRR model is evaluated using several statistical parameters. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated R² (Q²) assesses the model's predictive ability and robustness.

Table 1: Hypothetical QSRR Model for Nucleophilic Reactivity of N-Benzylaniline Derivatives

| Parameter | Value | Description |

|---|---|---|

| Dependent Variable | log k | Logarithm of the second-order rate constant for reaction with methyl iodide. |

| Model Equation | log k = 1.5 + 0.8(HOMO) - 2.5(qN) - 0.01(Vol) | A hypothetical MLR equation. |

| Statistical Metrics | ||

| R² (Goodness of fit) | 0.92 | Indicates that 92% of the variance in reactivity is explained by the model. |

| Q² (Predictive ability) | 0.85 | A high value suggesting good predictive power for new compounds. |

| Descriptor Definitions | ||

| HOMO | Energy of the Highest Occupied Molecular Orbital (in eV) | A higher value indicates greater ease of donating electrons. |

| qN | Partial charge on the aniline nitrogen atom | A more negative value suggests higher nucleophilicity. |

Once validated, this QSRR model can be used to predict the reactivity of new, yet-to-be-synthesized N-benzylaniline derivatives. For example, by calculating the descriptors for a proposed structure, its log k can be estimated using the model equation. This predictive capability is highly valuable in the field of chemical synthesis, as it allows for the in silico screening of candidate molecules and the prioritization of synthetic efforts towards compounds with the desired reactivity profile.

Table 2: Example of Predicted vs. Experimental Reactivity for Selected Compounds

| Compound | Substituents | Experimental log k | Predicted log k |

|---|---|---|---|

| 1 | H (N-Benzylaniline) | -2.50 | -2.48 |

| 2 | 4-OCH₃ (Aniline ring) | -2.15 | -2.18 |

| 3 | 4-NO₂ (Aniline ring) | -3.20 | -3.15 |

| 4 | 4-Br (Benzyl ring) | -2.65 | -2.63 |

| 5 | 2,4,6-trimethyl (Aniline ring) | -2.80 | -2.85 |

This table illustrates how the QSRR model could predict the reactivity of various derivatives, including the parent compound, electron-donating and withdrawing substituted compounds, the target molecule this compound (compound 4), and a sterically hindered analog. The close agreement between the hypothetical experimental and predicted values would demonstrate the model's utility.

N 4 Bromobenzyl Aniline As a Precursor and Synthon in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The aniline (B41778) moiety within N-(4-Bromobenzyl)aniline serves as a reactive handle for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. smolecule.com The presence of the N-benzyl group can influence the reactivity and selectivity of cyclization reactions, while the bromo-substituted benzyl (B1604629) group offers a site for further functionalization.

While direct examples of the use of this compound in the synthesis of all major classes of nitrogen heterocycles are not extensively documented in publicly available literature, its structural similarity to other N-substituted anilines allows for informed predictions of its utility in well-established synthetic methodologies. For instance, derivatives of aniline are common starting materials in the synthesis of quinazolines, indoles, and pyrroles. mdpi.commdpi.comorganic-chemistry.org

Palladium-catalyzed reactions, in particular, have become a cornerstone for the synthesis of nitrogen heterocycles from aniline derivatives. mdpi.com These methods often involve the intramolecular cyclization of appropriately substituted anilines. The bromo-substituent on the benzyl group of this compound can be strategically employed in cross-coupling reactions to introduce further complexity before or after the formation of the heterocyclic core.

Below is a table summarizing potential heterocyclic scaffolds that could be synthesized from this compound based on known synthetic routes for analogous aniline derivatives.

| Heterocyclic Scaffold | Potential Synthetic Strategy | Key Reaction Type |

| Quinazolines | Reaction with a suitable C1 synthon (e.g., orthoformates, carbon monoxide) followed by cyclization. mdpi.com | Palladium-catalyzed carbonylation and annulation. |

| Indoles | Fischer indole (B1671886) synthesis with a suitable ketone or palladium-catalyzed intramolecular C-H amination. mdpi.comorganic-chemistry.org | Condensation or C-H activation/cyclization. |

| Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound. organic-chemistry.org | Condensation. |

Table 1: Potential Heterocyclic Scaffolds from this compound

Preparation of Complex Molecular Architectures and Advanced Intermediates

This compound is a valuable precursor for the synthesis of complex molecular architectures and advanced intermediates, particularly in the context of medicinal chemistry and drug discovery. The molecule can be readily modified at several positions, allowing for the systematic exploration of chemical space and the optimization of biological activity.

The secondary amine functionality can be acylated, alkylated, or participate in multicomponent reactions to build intricate molecular frameworks. The aniline ring is susceptible to electrophilic aromatic substitution, enabling the introduction of additional functional groups that can modulate the electronic properties and biological interactions of the final compound. Furthermore, the bromine atom on the benzyl ring is a versatile handle for a variety of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are instrumental in the construction of complex biaryl and other elaborate structures. mdpi.com

For example, this compound can serve as a foundational element in the synthesis of precursors for bioactive molecules, where the aniline and benzyl fragments form the core of the target compound. researchgate.net The ability to perform late-stage functionalization via the bromine atom is particularly advantageous in the preparation of compound libraries for high-throughput screening.

The following table illustrates the potential of this compound in the synthesis of advanced intermediates.

| Target Intermediate Class | Synthetic Approach | Key Transformation |

| Biaryl-containing compounds | Suzuki or Stille coupling at the bromine position. | Palladium-catalyzed cross-coupling. |

| Substituted diphenylamines | Buchwald-Hartwig amination at the bromine position. | Palladium-catalyzed C-N bond formation. |

| Multi-substituted anilines | Electrophilic aromatic substitution on the aniline ring. | Friedel-Crafts acylation/alkylation, nitration, etc. |

| Complex amides and peptides | Acylation of the secondary amine. | Amide bond formation. |

Table 2: Advanced Intermediates Derivable from this compound

Role in Divergent Synthesis and Scaffold Diversification

Divergent synthesis is a powerful strategy in modern drug discovery that allows for the creation of a wide range of structurally diverse molecules from a common intermediate. nih.govnih.gov this compound is an excellent candidate for such an approach due to its multiple points of diversification.

Starting from this single precursor, a library of compounds with varied scaffolds can be generated by selectively reacting at the nitrogen atom, the aniline ring, or the bromo-substituted benzyl group. This strategy enables the efficient exploration of structure-activity relationships (SAR) and the identification of novel biological activities.

For instance, a divergent synthesis could commence with the acylation of the nitrogen atom with a variety of carboxylic acids. The resulting amides could then be subjected to different reaction conditions to induce intramolecular cyclizations, leading to a range of heterocyclic cores. In parallel, the bromine atom could be utilized in various cross-coupling reactions to introduce a diverse set of substituents, thereby generating a matrix of related but structurally distinct molecules. This approach is particularly valuable in the early stages of drug discovery for identifying hit and lead compounds. nih.govrsc.org

The following table outlines a hypothetical divergent synthesis strategy starting from this compound.

| Diversification Point | Reaction Type | Resulting Structural Motif |

| Nitrogen Atom | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Tertiary Amines |

| Aniline Ring | Electrophilic Aromatic Substitution | Substituted Anilines (e.g., nitro, halo, acyl) |

| Bromine Atom | Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) | Biaryls, Alkynyl-substituted Aromatics, etc. |

Table 3: A Strategy for Divergent Synthesis using this compound

Application in Polymer Chemistry and Organic Materials Precursor Synthesis

The field of polymer chemistry and materials science can also benefit from the unique properties of this compound. As a derivative of aniline, it holds potential as a monomer for the synthesis of functional polymers with tailored properties. smolecule.com

Polyaniline is a well-known conducting polymer, and the incorporation of substituents on the aniline monomer can significantly influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. nih.govrsc.orgresearcher.life The N-benzyl group in this compound would likely enhance the solubility of the corresponding polymer in organic solvents, a common challenge with unsubstituted polyaniline. researchgate.net

Furthermore, the bromine atom provides a reactive site for post-polymerization modification. This would allow for the synthesis of a base polymer that can be subsequently functionalized with various groups to fine-tune its properties for specific applications, such as in sensors, organic light-emitting diodes (OLEDs), or as antistatic coatings. rsc.orgresearcher.life

While the direct polymerization of this compound is not widely reported, the principles of aniline polymerization suggest its feasibility through both chemical and electrochemical methods. researchgate.netscispace.commedjchem.com The resulting polymer would be a promising candidate for a range of advanced material applications.

| Monomer Feature | Potential Impact on Polymer Properties |

| N-Benzyl Group | Increased solubility in organic solvents, improved processability. |

| Aniline Backbone | Intrinsic conductivity (upon doping), redox activity. |

| 4-Bromo Substituent | Site for post-polymerization functionalization, potential for cross-linking. |

Table 4: Potential of this compound as a Polymer Precursor

Emerging Research Directions and Prospects for N 4 Bromobenzyl Aniline Derivatives

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules is a cornerstone of modern medicinal chemistry, as stereoisomers can exhibit vastly different biological activities. For N-(4-Bromobenzyl)aniline derivatives, the development of asymmetric synthesis methodologies is a key area of focus to access enantiomerically pure compounds.

Current research draws inspiration from broader successes in organocatalysis to devise strategies for creating stereogenic centers. beilstein-journals.orgresearchgate.net One promising approach is atroposelective synthesis, which controls the stereochemistry of axially chiral molecules. Organocatalytic atroposelective N-acylation, for instance, has been successfully used to synthesize axially chiral anilides and N-N axially chiral compounds. rsc.orgnih.gov Applying this concept, chiral catalysts like isothiourea could be used to acylate the nitrogen atom of this compound derivatives in a highly stereocontrolled manner, leading to novel atropisomers with potential applications as chiral ligands or biologically active molecules. nih.gov

Another avenue involves the asymmetric hydroarylation of N-acyl enamines, catalyzed by transition metals like nickel with chiral ligands. researchgate.netnih.gov This method allows for the enantioselective construction of chiral benzylamines. nih.govsemanticscholar.org By adapting this strategy, it is conceivable to synthesize chiral derivatives where the stereocenter is located at the benzylic carbon, expanding the library of accessible chiral structures.

Table 1: Promising Asymmetric Synthesis Strategies for this compound Derivatives

| Methodology | Catalytic System | Potential Application | Key Feature |

|---|---|---|---|

| Atroposelective N-acylation | Chiral Isothiourea/Phosphoric Acid | Synthesis of axially chiral anilides | Creates rotational restriction around C-N or N-N bonds rsc.orgnih.gov |

| Asymmetric Hydroarylation | Nickel Hydride (NiH) with Chiral Ligands | Formation of chiral benzylamines | Enantio- and regioselective C-C bond formation researchgate.netnih.gov |

| Organocatalytic Cycloaddition | Secondary Amine Catalysts | Creation of axially chiral styrenes | Iminium activation strategy under mild conditions nih.gov |

Exploration of Novel Catalytic Transformations and Ligand Design

The functionalization of the this compound core is heavily reliant on innovative catalytic methods that can selectively target its various reactive sites: the C-Br bond, the N-H bond, and the benzylic C-H bonds.

Palladium-catalyzed cross-coupling reactions are a workhorse in this field, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. acs.orgwesleyan.edu The bromine atom on the benzyl (B1604629) group is an ideal handle for Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, alkyl, or vinyl groups. nih.gov Recent developments focus on using unprotected anilines in these reactions to improve step economy. nih.gov Furthermore, palladium-catalyzed Sonogashira coupling can be employed to form C(sp3)–C(sp) bonds, diversifying the molecular architecture. organic-chemistry.org

A significant area of innovation is the direct C(sp³)–H arylation of the benzylic position. acs.org Visible-light-mediated organocatalysis and synergistic single electron transfer (SET)/hydrogen atom transfer (HAT) catalysis have emerged as powerful tools for this transformation, avoiding the need for pre-functionalization. acs.orgrsc.org

The efficiency of these catalytic systems hinges on sophisticated ligand design. N-heterocyclic carbenes (NHCs) have proven to be highly effective ligands for palladium and other transition metals. acs.orgtcichemicals.comscripps.edu Their strong σ-donating properties and steric tunability enhance catalyst stability and activity in reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. researchgate.netnih.gov The development of new, sterically defined NHC ligands is a continuous effort to improve reaction yields, broaden substrate scope, and activate traditionally inert bonds. digitellinc.com

Integration into Supramolecular Chemistry and Self-Assembly Research

The precise arrangement of molecules into ordered, functional superstructures is the domain of supramolecular chemistry. Derivatives of this compound are emerging as valuable building blocks in this field due to their capacity for self-assembly driven by specific non-covalent interactions.

A key interaction is halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) that can interact with electron-rich atoms like nitrogen or oxygen. nih.govresearchgate.netdtic.mil This directional and tunable interaction can guide the assembly of molecules into well-defined architectures such as linear chains or layers, influencing the material's bulk properties. nih.govarxiv.org

Research on a selenium-containing derivative, 4-((4-bromobenzyl)selanyl)aniline, provides a clear example of this principle. researchgate.net X-ray diffraction studies revealed a complex network of intermolecular forces responsible for its crystal packing, including:

Hydrogen Bonds: N-H···Se and C-H···Br interactions create a robust network linking molecules.

Halogen Bonds: Direct Br···Br contacts contribute to the stability of the supramolecular structure.

π-Interactions: C–H···π and π-π stacking interactions between the aromatic rings further stabilize the assembly.

By modifying the substituents on the aniline (B41778) or benzyl rings, chemists can fine-tune these intermolecular forces to control the resulting supramolecular architecture and create materials with tailored electronic or optical properties.

Advancements in Computational Tools for Predictive Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and reactions. For this compound derivatives, methods like Density Functional Theory (DFT) are providing unprecedented insights. nih.govrsc.orgsemanticscholar.org

DFT calculations are instrumental in several key areas:

Mechanistic Elucidation: Researchers can map out entire reaction pathways, calculating the energies of reactants, transition states, and products. This helps to understand how a reaction proceeds and why certain catalysts or conditions are effective. For example, DFT studies can clarify the stereoselectivity in asymmetric reactions by comparing the energy barriers for the formation of different stereoisomers. rsc.orgbeilstein-journals.org